molecular formula C17H18N6O2S B2528654 (2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705766-84-2

(2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2528654
CAS No.: 1705766-84-2
M. Wt: 370.43
InChI Key: WBDGNSKTTJEDSE-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The thiazole and oxadiazole rings are known for their antimicrobial properties. Research indicates that compounds containing these moieties exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Properties
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have shown cytotoxic effects against human cancer cell lines. The incorporation of the piperidine structure may enhance bioavailability and selectivity .
  • Neurological Applications
    • Compounds similar to this one have been investigated as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier. They may act on neurotransmitter systems or serve as ligands for receptors involved in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa cellsCytotoxicity at IC50 = 15 µM
NeurologicalNeuroblastoma cellsModulation of apoptosis pathways

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelKey Structural Features
(2-Methylthiazol-4-yl)(3-(pyrazin-2-yl)...HighThiazole and oxadiazole rings
(2-Methylthiazol-4-yl)(3-(pyridin-2-yloxy)...ModerateAbsence of oxadiazole
(3-(pyrazin-2-yloxy)piperidin-1-yl)methanoneLowLacks thiazole

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study conducted on a series of thiazole derivatives demonstrated that the presence of the methyl group at position 4 significantly increased antimicrobial activity against Gram-positive bacteria. The compound under review showed similar trends, indicating its potential as a lead compound for antibiotic development .
  • Investigation of Anticancer Properties
    • In vitro studies on derivatives containing the oxadiazole ring revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that (2-Methylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be further explored for its anticancer properties .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-20-14(10-26-11)17(24)23-6-2-3-12(9-23)7-15-21-16(22-25-15)13-8-18-4-5-19-13/h4-5,8,10,12H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDGNSKTTJEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.